molecular formula C7H12O3 B2873866 Cyclobutylmethoxyacetic acid CAS No. 848666-52-4

Cyclobutylmethoxyacetic acid

Cat. No.: B2873866
CAS No.: 848666-52-4
M. Wt: 144.17
InChI Key: XQRSXUWQCXPSJS-UHFFFAOYSA-N
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Description

Cyclobutylmethoxyacetic acid is a versatile chemical compound with the molecular formula C7H12O3. It is characterized by a cyclobutyl group attached to a methoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylmethoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylmethoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Cyclobutylmethoxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of cyclobutylmethoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Cyclobutylmethoxyacetic acid can be compared with other similar compounds, such as:

    Cyclobutylacetic acid: Similar in structure but lacks the methoxy group.

    Methoxyacetic acid: Contains the methoxy group but lacks the cyclobutyl group.

    Cyclobutylmethanol: Similar in structure but lacks the acetic acid moiety.

Uniqueness: this compound is unique due to the presence of both the cyclobutyl and methoxyacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in the individual components.

Properties

IUPAC Name

2-(cyclobutylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)5-10-4-6-2-1-3-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRSXUWQCXPSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848666-52-4
Record name 2-(cyclobutylmethoxy)acetic acid
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